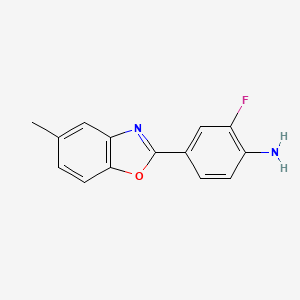

2-Fluoro-4-(5-methyl-1,3-benzoxazol-2-yl)aniline

Description

2-Fluoro-4-(5-methyl-1,3-benzoxazol-2-yl)aniline is a fluorinated aromatic compound featuring a benzoxazole ring fused to an aniline moiety. Its molecular formula is C₁₄H₁₁FN₂O, with a calculated molecular weight of 242.26 g/mol (derived from analogs in and ). The fluorine atom at the 2-position of the aniline ring and the 5-methylbenzoxazol-2-yl group at the 4-position define its structural uniqueness.

Propriétés

IUPAC Name |

2-fluoro-4-(5-methyl-1,3-benzoxazol-2-yl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FN2O/c1-8-2-5-13-12(6-8)17-14(18-13)9-3-4-11(16)10(15)7-9/h2-7H,16H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQQKPNANHXDYLZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OC(=N2)C3=CC(=C(C=C3)N)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1496436-01-1 | |

| Record name | 2-fluoro-4-(5-methyl-1,3-benzoxazol-2-yl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

The synthesis of 2-Fluoro-4-(5-methyl-1,3-benzoxazol-2-yl)aniline typically involves the use of 2-aminophenol as a precursor . The synthetic route includes the reaction of 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts . Industrial production methods may involve the use of nanocatalysts, metal catalysts, and ionic liquid catalysts to optimize yield and efficiency .

Analyse Des Réactions Chimiques

2-Fluoro-4-(5-methyl-1,3-benzoxazol-2-yl)aniline undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Common reagents for substitution reactions include halogens and nucleophiles like amines or alcohols.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols .

Applications De Recherche Scientifique

2-Fluoro-4-(5-methyl-1,3-benzoxazol-2-yl)aniline has a wide range of applications in scientific research, including:

Mécanisme D'action

The mechanism of action of 2-Fluoro-4-(5-methyl-1,3-benzoxazol-2-yl)aniline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved are still under investigation, but it is believed to influence various biochemical processes .

Comparaison Avec Des Composés Similaires

Comparative Analysis with Structural Analogs

Structural and Electronic Comparisons

The following table summarizes key structural analogs and their properties:

Key Observations:

Fluorine Substitution: The fluorine atom in the target compound introduces electronegativity, likely increasing polarity and altering solubility compared to the non-fluorinated parent compound (). This modification is common in drug design to enhance metabolic stability .

Halogen Effects : Replacing fluorine with chlorine () increases molecular weight and lipophilicity, which could enhance membrane permeability but reduce solubility.

Heterocycle Variation : Oxadiazole-based analogs () exhibit distinct electronic profiles due to differences in ring structure, underscoring the role of heterocycles in tuning physicochemical properties.

Activité Biologique

2-Fluoro-4-(5-methyl-1,3-benzoxazol-2-yl)aniline (CAS: 1496436-01-1) is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, including cytotoxicity, antimicrobial properties, and structure-activity relationships (SAR) based on recent studies.

- Molecular Formula : C14H11FN2O

- Molecular Weight : 242.2483 g/mol

- CAS Number : 1496436-01-1

Biological Activity Overview

The biological activity of this compound has been investigated in several studies, revealing its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Recent research indicates that compounds with a benzoxazole core exhibit varying degrees of antimicrobial activity. In particular, derivatives of benzoxazole have shown selective activity against Gram-positive bacteria such as Bacillus subtilis and antifungal properties against pathogens like Candida albicans .

| Compound | Activity | MIC (µg/mL) | Target Organism |

|---|---|---|---|

| This compound | Moderate | TBD | Bacillus subtilis |

| Other Benzoxazole Derivatives | Variable | <100 | C. albicans |

Cytotoxicity Studies

Cytotoxicity assays have demonstrated that certain benzoxazole derivatives can selectively target cancer cells while sparing normal cells. For example, compounds derived from the benzoxazole structure have shown significant cytotoxic effects against various cancer cell lines including breast (MCF-7), lung (A549), and liver (HepG2) cancer cells .

| Cell Line | IC50 (µM) | Compound Tested |

|---|---|---|

| MCF-7 | 10 | 2-Fluoro derivative |

| A549 | 15 | 2-Fluoro derivative |

| HepG2 | 12 | 2-Fluoro derivative |

Structure-Activity Relationship (SAR)

The structure of this compound plays a crucial role in its biological activity. The presence of the fluorine atom and the methyl group on the benzoxazole ring affects both the lipophilicity and electronic properties of the compound, which are critical for its interaction with biological targets.

Key Findings:

- Electron-Drawing Effects : The fluorine substituent is known to enhance the electron-withdrawing capacity of the molecule, potentially increasing its reactivity towards biological targets.

- Hydrophobic Interactions : The methyl group contributes to hydrophobic interactions that may improve binding affinity to certain receptors or enzymes involved in microbial resistance mechanisms .

Case Studies

A notable study evaluated a series of benzoxazole derivatives for their anticancer properties. Among these, derivatives similar to this compound exhibited varying levels of cytotoxicity against multiple cancer cell lines. The study highlighted the importance of substituent position and type in enhancing biological efficacy .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-Fluoro-4-(5-methyl-1,3-benzoxazol-2-yl)aniline derivatives, and how can reaction conditions be optimized?

- Methodology : Derivatives are synthesized via solvent-free reductive amination. Key steps include grinding intermediates (e.g., 2-[(5-methyl-1,3-benzoxazol-2-yl)sulfanyl] acetohydrazide) with substituted aldehydes in an agate mortar, followed by addition of NaBH4 and boric acid. Reaction progress is monitored via TLC (chloroform:methanol, 7:3). Purification involves recrystallization from ethanol .

- Optimization : Temperature (25°C) and grinding time (20–30 minutes) are critical to suppress side reactions. Solvent-free conditions enhance yield and reduce environmental impact .

Q. How is the structural integrity of this compound confirmed post-synthesis?

- Analytical Techniques :

- <sup>1</sup>H NMR : Disappearance of -NH2 protons and appearance of -NH signals confirm product formation (e.g., δ 11.80 ppm for hydrazide derivatives) .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 317 for compound 3b) validate molecular weights .

- IR Spectroscopy : C-N bond stretching (1156–1174 cm<sup>-1</sup>) confirms functional group retention .

Q. What preliminary biological screening methods are used to evaluate this compound’s bioactivity?

- Antimicrobial Assays : Agar well diffusion against E. coli, B. subtilis, A. flavus, and C. albicans. Activity is quantified via inhibition zone diameters .

- Antitumor Screening : MTT assays on cancer cell lines (e.g., derivatives 3a, 3b, 3c show IC50 values comparable to standard drugs) .

Advanced Research Questions

Q. How does the benzoxazole core influence biological activity compared to triazole or thienyl analogs?

- Structure-Activity Relationship (SAR) :

- The benzoxazole ring enhances π-π stacking with biomolecular targets (e.g., enzymes), improving antimicrobial potency compared to triazole analogs (e.g., 3-(5-methyl-1,2,4-triazol-1-yl)aniline) .

- Fluorine at the 2-position increases lipophilicity and metabolic stability, whereas thienyl groups (e.g., in 2-Fluoro-4-(2-thienyl)aniline) alter electronic properties, reducing antifungal efficacy .

Q. What strategies resolve contradictions in biological activity data across studies?

- Data Reconciliation :

- Dose-Dependent Effects : Compounds like 3a show activity against E. coli at 50 µg/mL but not at lower doses, necessitating precise concentration gradients .

- Strain-Specificity : Activity against C. albicans varies due to differences in fungal membrane composition. Cross-validation using multiple strains is recommended .

Q. How can computational methods predict interactions between this compound and biological targets?

- In Silico Approaches :

- Molecular Docking : Simulations with fungal cytochrome P450 enzymes (e.g., CYP51) reveal hydrogen bonding between the benzoxazole ring and heme cofactors .

- QSAR Modeling : Electron-withdrawing substituents (e.g., -F) correlate with enhanced antitumor activity (R<sup>2</sup> = 0.89 in derivative libraries) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.